3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide
Description
3-Methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The phenyl ring attached to the carboxamide is further substituted with a methylthio (-SMe) group at the para position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNUMTFMNYIWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
Conditions :
Key Data :
| Product | Yield (%) | Characterization Method |
|---|---|---|
| 3-Methylisoxazole-5-carboxylic acid | 78–85 | |
| 4-(Methylthio)aniline | 90–95 | GC-MS, |
Oxidation of the Methylthio Group
The methylthio (-SMe) group is oxidized to sulfoxide (-SO-Me) or sulfone (-SO-Me) derivatives using oxidizing agents:
Reaction :
Conditions :
-
Sulfoxide formation: 30% HO in acetic acid, 50°C, 3 hours.
Key Data :
| Product | Oxidation State | Yield (%) |
|---|---|---|
| Sulfoxide derivative | +1 | 65–70 |
| Sulfone derivative | +3 | 55–60 |
Nucleophilic Substitution at the Isoxazole Ring
The isoxazole ring participates in nucleophilic substitutions at the 4-position under metal-catalyzed conditions:
Reaction :
Conditions :
Example Substitutions :
| R Group | Product Yield (%) | Application |
|---|---|---|
| -OCH | 72 | Enhanced solubility in polar solvents |
| -NO | 60 | Intermediate for further reductions |
Cycloaddition Reactions
The isoxazole moiety engages in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles:
Reaction :
Conditions :
Key Outcomes :
Interaction with Grignard Reagents
The carboxamide group reacts with Grignard reagents to form ketones:
Reaction :
Conditions :
Example Products :
| R Group | Yield (%) | Functional Utility |
|---|---|---|
| Phenyl | 68 | Precursor for kinase inhibitors |
Photochemical Reactions
UV irradiation induces ring-opening of the isoxazole to form nitrile ylides, which undergo further trapping:
Reaction :
Conditions :
Applications :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The methylthio group (-SMe) at the para position distinguishes the target compound from analogs with alternative substituents:
- N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(Thiophen-3-Yl)Isoxazole-4-Carboxamide (39m): Features a diethylamino (-NEt₂) group instead of -SMe. The electron-donating -NEt₂ increases solubility in polar solvents but may reduce membrane permeability compared to -SMe. Activity studies suggest that -NEt₂ enhances binding to GABA receptors, while -SMe may favor kinase inhibition .
- 2-[[(3-Methyl-5-Isoxazolyl)Methyl]Thio]-N-[2-[(4-Nitrophenyl)Amino]Ethyl]-Benzamide (25): Contains a nitro (-NO₂) group, a strong electron-withdrawing substituent.
- 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide : The trifluoromethyl (-CF₃) group is both electron-withdrawing and lipophilic. This substituent improves metabolic stability and may enhance blood-brain barrier penetration compared to -SMe .
Table 1: Substituent Comparison
Isoxazole Core Modifications
Variations in the isoxazole ring influence steric bulk and hydrogen-bonding capacity:
- 5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide: Replaces the isoxazole’s 3-methyl group with a phenyl ring, increasing hydrophobicity.
- 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide : Incorporates a carboxylic acid (-COOH) at position 3, enhancing water solubility but limiting cell permeability. This modification is advantageous for renal excretion but may reduce intracellular efficacy .
Pharmacological and Metabolic Considerations
- Methylthio Group Stability : The -SMe group is susceptible to oxidation, forming sulfoxide or sulfone metabolites. While this may shorten half-life compared to -CF₃ analogs, it could generate active metabolites with distinct target profiles .
- Toxicity Profiles: Analogs with -NO₂ (e.g., Compound 25) carry mutagenicity risks due to nitroso intermediates, whereas -SMe and -CF₃ substituents are generally safer .
- Bioavailability : The target compound’s moderate LogP (~2.5) balances solubility and permeability, outperforming the highly polar -COOH analog (LogP ~1.2) and the overly lipophilic -CF₃ analog (LogP ~3.2) .
Biological Activity
3-Methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. Its structure includes an isoxazole ring and a carboxamide functional group, which are critical for its biological activity. The presence of a methylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in one study, derivatives of isoxazole were tested against HL-60 cells, showing a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
- Mechanism of Action : The compound's ability to modulate apoptotic pathways has been linked to its structural features. Isoxazoles often interact with specific enzymes or receptors involved in cancer cell signaling, leading to reduced cell proliferation .
Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory properties. The methylthio group may enhance the compound's interaction with inflammatory pathways:
- Cyclooxygenase (COX) Inhibition : Some studies suggest that similar compounds exhibit COX-inhibitory activity, which could be beneficial in treating inflammatory diseases . The inhibition of COX enzymes is crucial for reducing inflammation and associated pain.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituents:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Isoxazole ring with methylthio substitution | Potential anticancer and anti-inflammatory properties |
| 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Trifluoromethyl substitution | Enhanced metabolic stability |
| 5-Methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide | Para-methylthio substitution | Different biological activity profile |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various isoxazole derivatives against seven cancer cell lines. Results indicated that this compound showed promising IC50 values, suggesting potent anticancer activity compared to standard treatments .
- Gene Expression Analysis : In another study focusing on HL-60 cells, treatment with isoxazole derivatives led to significant changes in gene expression related to apoptosis (Bcl-2 and p21^WAF-1), indicating that these compounds can effectively modulate cellular pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
